N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered interest due to its varied biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide typically involves the reaction of 4-methoxyphenethylamine with naphthalene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce sulfinamide or sulfenamide derivatives.
Scientific Research Applications
N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide has been studied for its potential therapeutic uses due to its varied biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism by which N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to modulate enzyme activity and receptor interactions, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide drug used in veterinary medicine.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide is unique due to its specific structural features, such as the methoxyphenethyl and naphthalene-2-sulfonamide moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-18-9-6-15(7-10-18)12-13-22-20(21)23-27(24,25)19-11-8-16-4-2-3-5-17(16)14-19/h2-11,14H,12-13H2,1H3,(H3,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPIMYAKQRAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.